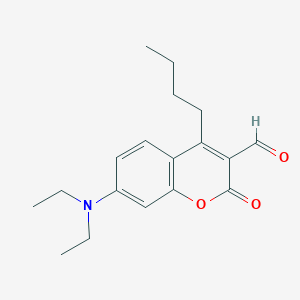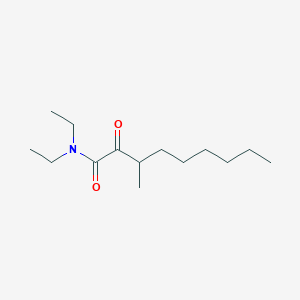
N,N-Diethyl-3-methyl-2-oxononanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-3-methyl-2-oxononanamide is an organic compound with the molecular formula C14H27NO2 It is a derivative of nonanoic acid and is characterized by the presence of an amide functional group
準備方法
Synthetic Routes and Reaction Conditions
N,N-Diethyl-3-methyl-2-oxononanamide can be synthesized through the reaction of nonanoic acid with N,N-diethylamine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N,N-Diethyl-3-methyl-2-oxononanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: N,N-Diethyl-3-methyl-2-aminononanamide.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N,N-Diethyl-3-methyl-2-oxononanamide has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-Diethyl-3-methyl-2-oxononanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The compound may also interact with cell membranes, influencing cellular processes.
類似化合物との比較
Similar Compounds
N,N-Diethyl-3-methylbenzamide:
N,N-Dimethylformamide (DMF): A solvent used in various chemical reactions.
N,N-Diethylformamide (DEF): Another solvent with similar properties to DMF.
Uniqueness
N,N-Diethyl-3-methyl-2-oxononanamide is unique due to its specific structure, which combines the properties of nonanoic acid derivatives with the functional versatility of amides. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
884508-02-5 |
|---|---|
分子式 |
C14H27NO2 |
分子量 |
241.37 g/mol |
IUPAC名 |
N,N-diethyl-3-methyl-2-oxononanamide |
InChI |
InChI=1S/C14H27NO2/c1-5-8-9-10-11-12(4)13(16)14(17)15(6-2)7-3/h12H,5-11H2,1-4H3 |
InChIキー |
OTKUMPAAEOVRDW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)C(=O)C(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
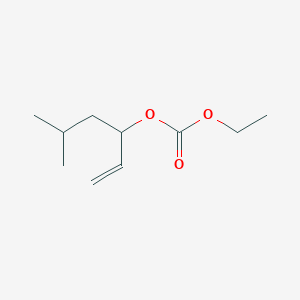
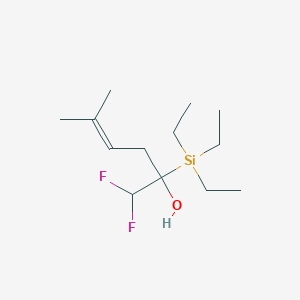
![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
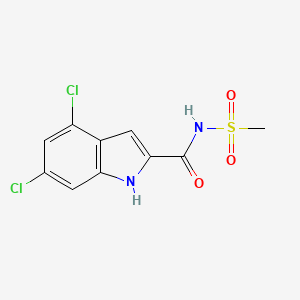
methanone](/img/structure/B12602771.png)
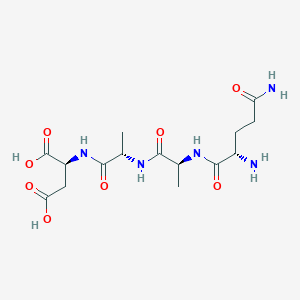


![N-[5-Cyano-2-(hexylamino)pyrimidin-4-yl]benzamide](/img/structure/B12602786.png)
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
![4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12602796.png)
